1: Fattori D, Squarcia A, Bartoli S. Fragment-based approach to drug lead discovery: overview and advances in various techniques. Drugs R D. 2008;9(4):217-27. Review. PubMed PMID: 18588353.
2: Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. PubMed PMID: 15645520.
3: Sutton TA, Kelly KJ, Mang HE, Plotkin Z, Sandoval RM, Dagher PC. Minocycline reduces renal microvascular leakage in a rat model of ischemic renal injury. Am J Physiol Renal Physiol. 2005 Jan;288(1):F91-7. Epub 2004 Sep 7. PubMed PMID: 15353401.
4: Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67. Review. PubMed PMID: 15320725.
5: Stokvis E, Rosing H, Crul M, Rieser MJ, Heck AJ, Schellens JH, Beijnen JH. Quantitative analysis of the novel anticancer drug ABT-518, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. J Mass Spectrom. 2004 Mar;39(3):277-88. PubMed PMID: 15039935.
6: Crul M, Beerepoot LV, Stokvis E, Vermaat JS, Rosing H, Beijnen JH, Voest EE, Schellens JH. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518. Cancer Chemother Pharmacol. 2002 Dec;50(6):473-8. Epub 2002 Oct 25. PubMed PMID: 12451474.
7: Gum RJ, Hickman D, Fagerland JA, Heindel MA, Gagne GD, Schmidt JM, Michaelides MR, Davidsen SK, Ulrich RG. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1). Biochem Pharmacol. 2001 Dec 15;62(12):1661-73. PubMed PMID: 11755120.
8: Wada CK, Holms JH, Curtin ML, Dai Y, Florjancic AS, Garland RB, Guo Y, Heyman HR, Stacey JR, Steinman DH, Albert DH, Bouska JJ, Elmore IN, Goodfellow CL, Marcotte PA, Tapang P, Morgan DW, Michaelides MR, Davidsen SK. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002 Jan 3;45(1):219-32. PubMed PMID: 11754593.